molecular formula C24H38O4 B582847 3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity CAS No. 82543-18-8

3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity

Cat. No.: B582847
CAS No.: 82543-18-8
M. Wt: 390.564
InChI Key: ZDMZCRYKODGNBZ-FQKVVJEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of this compound

The discovery and characterization of this compound emerged from systematic forced degradation studies conducted during pharmaceutical development programs for drospirenone-containing contraceptives. Initial observations of this degradation product occurred during stability testing protocols designed to evaluate the long-term storage characteristics of hormonal contraceptive formulations. These studies revealed that drospirenone undergoes predictable degradation patterns under specific stress conditions, particularly in acidic environments where lactone ring opening becomes thermodynamically favorable.

The compound was first isolated and characterized through preparative high-performance thin-layer chromatography techniques, which allowed researchers to separate the degradation product from the parent drospirenone molecule and other related impurities. Subsequent structural elucidation employed a combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the ring-opened alcohol structure and establish the stereochemical configuration at key positions.

Early pharmaceutical development programs recognized the importance of this particular degradation pathway because it represented one of the major routes through which drospirenone loses its biological activity. The acid-catalyzed opening of the lactone ring fundamentally alters the three-dimensional structure of the molecule, disrupting the precise spatial arrangement necessary for interaction with progesterone receptors and other biological targets.

Research conducted in controlled laboratory environments demonstrated that the formation of this compound follows predictable kinetics under standardized stress conditions. Studies utilizing hydrochloric acid reflux at elevated temperatures showed significant conversion of parent drospirenone to this ring-opened product within specific timeframes, establishing the degradation pathway as a primary concern for pharmaceutical stability.

Significance in Pharmaceutical Chemistry and Quality Control

The significance of this compound in pharmaceutical chemistry extends far beyond its role as a simple degradation product. This compound serves as a critical quality indicator for drospirenone-containing formulations, providing pharmaceutical scientists with valuable insights into storage conditions, formulation stability, and manufacturing process integrity. Regulatory agencies have established specific monitoring requirements for this impurity as part of comprehensive quality control frameworks for hormonal contraceptive products.

Modern analytical method development has focused extensively on creating robust, stability-indicating chromatographic techniques capable of accurately quantifying this impurity alongside the parent drospirenone molecule and other related substances. A significant advancement in this field involved the development and validation of gradient reverse-phase high-performance liquid chromatography methods specifically designed to separate and quantify drospirenone and nine related impurities, including the ring-opened alcohol derivative. These methods employed sophisticated column chemistry and mobile phase optimization to achieve baseline resolution between closely related steroid structures.

The pharmaceutical industry has invested considerable resources in understanding the formation kinetics and environmental factors that influence the production of this impurity. Quality by Design approaches have been implemented to establish robust analytical methods that can reliably detect and quantify the compound across a wide range of concentrations relevant to pharmaceutical specifications. These methodologies incorporate statistical design principles to ensure method robustness under varying analytical conditions.

Analytical Parameter Specification Range Detection Method
Linearity Range 1.5 to 90 μg/mL Gradient Reverse-Phase High-Performance Liquid Chromatography
Recovery Range 24 to 72 μg/mL Stability-Indicating Chromatographic Analysis
Detection Wavelength 215 nm Photodiode Array Detection
Column Temperature 40°C Temperature-Controlled Chromatography

The compound's significance extends to regulatory compliance frameworks where pharmaceutical manufacturers must demonstrate comprehensive understanding of all potential degradation pathways and their associated products. International Conference on Harmonisation guidelines specifically address the characterization and control of pharmaceutical impurities, establishing frameworks within which compounds like this compound must be monitored and controlled.

Chemical Relationship to Parent Compound Drospirenone

The chemical relationship between this compound and its parent compound drospirenone represents a fascinating example of how subtle structural modifications can dramatically alter molecular properties and biological activity. Drospirenone, chemically known as a synthetic progestin with the systematic name representing a complex spiro-lactone structure, undergoes specific chemical transformations that lead to the formation of this ring-opened derivative.

The parent compound drospirenone possesses a unique spiro-lactone structure that distinguishes it from other synthetic progestins. This structural feature, while contributing to the compound's distinctive pharmacological profile, also represents a point of chemical vulnerability under certain environmental conditions. The lactone ring system can undergo hydrolytic cleavage, particularly under acidic conditions, resulting in the formation of the corresponding carboxylic acid and alcohol functionalities that characterize the ring-opened impurity.

Structural analysis reveals that the transformation from drospirenone to this compound involves the hydrolytic opening of the seventeen-position lactone ring, which subsequently leads to the formation of additional hydroxyl groups at the three-beta and five-beta positions. This ring-opening process fundamentally alters the rigid three-dimensional architecture of the steroid backbone, converting the compact spiro-lactone structure into a more flexible chain-like arrangement.

The molecular formula transformation during this degradation process reflects the incorporation of water molecules and the rearrangement of existing functional groups. While drospirenone maintains a specific molecular formula, the ring-opened alcohol impurity exhibits a modified composition that includes additional oxygen and hydrogen atoms corresponding to the newly formed hydroxyl functionalities. This chemical transformation results in significant changes to the compound's physical and chemical properties, including solubility characteristics, stability profiles, and biological activity.

Chemical Property Drospirenone 3beta,5beta-Dihydroxy Ring-opened Alcohol Impurity
Molecular Formula C24H30O3 C24H38O4
Molecular Weight 366.5 g/mol 390.6 g/mol
Chemical Abstract Service Number 67392-87-4 82543-18-8
Structural Classification Spiro-lactone Steroid Ring-opened Alcohol Derivative

The metabolic relationship between these compounds extends beyond simple chemical degradation, as similar transformations occur naturally within biological systems. Research has demonstrated that drospirenone undergoes extensive metabolism in vivo, with one of the major metabolic pathways involving the formation of an acid form through lactone ring opening. This biological transformation pathway parallels the chemical degradation observed under pharmaceutical stress conditions, suggesting fundamental similarities in the reactivity of the lactone functionality across different environments.

Nomenclature and Classification Systems

The nomenclature and classification of this compound reflects the complexity inherent in steroid chemistry and pharmaceutical impurity designation systems. The compound's systematic chemical name, (2S,4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR,8dR,9aR,9bR)-7-(3-hydroxypropyl)-4a,6a-dimethyloctadecahydro-9bH-cyclopropacyclopenta[1,2-a]cyclopropa[l]phenanthrene-2,7,9b-triol, demonstrates the precise stereochemical complexity that characterizes this degradation product.

The Chemical Abstract Service registry system has assigned the unique identifier 82543-18-8 to this specific compound, distinguishing it from related steroid derivatives and other drospirenone impurities. This registry number serves as an unambiguous identifier across international databases and regulatory submissions, ensuring consistent identification regardless of naming variations or structural representation methods.

Alternative nomenclature systems employed within pharmaceutical development environments often utilize simplified designations that emphasize the compound's relationship to the parent drug substance. These systematic approaches typically incorporate descriptive elements that highlight key structural features, such as the ring-opened nature of the lactone functionality and the specific positions of hydroxyl group substitution. Such naming conventions facilitate communication between analytical chemists, regulatory scientists, and quality control specialists working with drospirenone-containing pharmaceutical products.

International pharmacopeial standards and regulatory guidelines have established specific classification frameworks for pharmaceutical impurities, within which this compound falls under the category of degradation products or related substances. These classification systems serve critical roles in establishing appropriate analytical monitoring requirements, specification limits, and quality control procedures for pharmaceutical manufacturing operations.

Classification System Designation Identifier
Chemical Abstract Service This compound 82543-18-8
International Chemical Identifier ZDMZCRYKODGNBZ-FQKVVJEISA-N InChI Key
Pharmaceutical Classification Drospirenone Related Substance Degradation Product
European Pharmacopoeia Related Substance Category Impurity Classification

The molecular structure representation systems employed for this compound utilize standardized chemical notation methods, including Simplified Molecular Input Line Entry System encoding and International Chemical Identifier formats. These representation systems enable precise communication of structural information across different software platforms and international regulatory submissions. The complexity of the steroid backbone, combined with the specific stereochemical requirements at multiple positions, necessitates sophisticated notation systems capable of capturing three-dimensional structural relationships.

Properties

IUPAC Name

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h13-20,25-28H,3-12H2,1-2H3/t13-,14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMZCRYKODGNBZ-FQKVVJEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036466
Record name 17-(3-Hydroxypropyl)-6beta,7beta,15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82543-18-8
Record name (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-Octadecahydro-17-(3-hydroxypropyl)-10,13-dimethyl-5H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-3,5,17-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82543-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(3-Hydroxypropyl)-6beta,7beta,15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity involves its interaction with specific molecular targets and pathways. It is known to interact with hormone receptors and enzymes involved in steroid metabolism . The compound’s effects are mediated through these interactions, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ring-opened Impurities

Structural Features

Table 1: Structural and Molecular Comparison of Ring-opened Impurities
Compound Name Molecular Weight (g/mol) Key Structural Modifications Origin/Drug Class
3beta,5beta-Dihydroxy Drospirenone Impurity 368.52 γ-Lactone ring-opened; 3β,5β-dihydroxy groups Drospirenone (progestin)
Cefdinir Impurity C 383 β-Lactam ring-opened; decarboxylation product Cefdinir (cephalosporin)
Docetaxel Oxetane-opened Impurity - Oxetane ring-opened; hydrolyzed ester linkage Docetaxel (taxane)
Ezetimibe Azetidinone Ring-opened Impurity - Azetidinone ring-opened; intermediate in synthesis Ezetimibe (cholesterol inhibitor)
Decitabine Ring-opening Impurity 246.22 Pyrimidine ring-opened; hydrolyzed glycosidic bond Decitabine (antineoplastic)

Key Observations :

  • Drospirenone Impurity: The γ-lactone ring opening introduces polar hydroxyl groups, altering solubility and chromatographic behavior .
  • Cefdinir Impurity C : Retains the β-lactam core but lacks antibacterial activity due to structural instability .
  • Ezetimibe Impurity D : Formed during synthesis as an intermediate; controlled via process specifications rather than degradation .

Formation Pathways

  • Hydrolysis-Driven Ring-opening: Common to drospirenone, cefdinir, and docetaxel impurities. Acidic/basic conditions or enzymatic action cleave cyclic structures (e.g., lactones, β-lactams) .
  • Synthetic Intermediates: Ezetimibe’s azetidinone ring-opened impurity (Impurity D) is a synthetic byproduct rather than a degradant .

Analytical Differentiation

Table 2: Analytical Methods for Detection and Quantification
Compound HPLC Retention Time (RRT) Critical Chromatographic Parameters Mass Spectral Profile (MS/MS)
Drospirenone Impurity 0.78 (relative to parent) Resolution >2.0 from 2'-epidocetaxel; tailing factor <1.2 Not reported
Cefdinir Impurity C - CID spectra show loss of hydroxylamine (m/z 370 → 352) m/z 384 (pseudo-molecular ion)
Docetaxel Impurity - Resolution >2.0 from oxetane-opened impurity; tailing factor <1.2 Not reported
Ezetimibe Impurity D - Controlled via API specifications; no ring-opened degradants reported Not reported

Key Challenges :

  • Co-elution Risks: Drospirenone’s impurity requires robust HPLC conditions to resolve from structurally similar compounds like 2'-epidocetaxel .
  • Mass Spectrometry : Cefdinir’s impurity C is distinguished by unique fragmentation patterns (e.g., m/z 370 → 352) .

Regulatory and Quality Control Considerations

Pharmacopeial Standards

  • Drospirenone: USP methods enforce ≤0.1% for individual impurities and ≤0.4% for total impurities .
  • Beta-Lactam Drugs : FDA guidelines emphasize controlling β-lactam derivatives (e.g., cefdinir impurities) to prevent cross-contamination and toxicity .

Industrial Practices

  • Process Optimization: Bayer’s patent for drospirenone synthesis highlights reduced impurity formation through ruthenium-catalyzed oxidation, avoiding toxic chromium salts .
  • Specification Limits : Ezetimibe’s Impurity D is tightly controlled during API synthesis, reflecting the need for process-specific impurity profiling .

Biological Activity

3β,5β-Dihydroxy Drospirenone Ring-opened Alcohol Impurity is a derivative of drospirenone, a synthetic progestin commonly used in hormonal contraceptives. Understanding the biological activity of this impurity is crucial for assessing its pharmacological implications and potential side effects.

  • Molecular Formula : C24H38O4
  • Molecular Weight : 390.56 g/mol
  • CAS Number : 82543-18-8

Drospirenone and its derivatives, including the ring-opened alcohol impurity, primarily exert their effects through interaction with steroid hormone receptors. They demonstrate progestogenic, antimineralocorticoid, and antiandrogenic activities. The biological activity of 3β,5β-Dihydroxy Drospirenone can be attributed to its ability to bind to these receptors, influencing gene expression related to reproductive and metabolic processes.

Progestogenic Activity

Research indicates that drospirenone and its analogs can effectively mimic progesterone's action in target tissues. This activity is essential for regulating menstrual cycles and maintaining pregnancy. In vitro studies have shown that the ring-opened alcohol impurity retains significant progestogenic activity, albeit potentially with altered receptor affinity compared to its parent compound .

Antimineralocorticoid Effects

Drospirenone is known for its antimineralocorticoid properties, which help prevent fluid retention and hypertension associated with other progestins. The ring-opened alcohol impurity also exhibits these effects by antagonizing aldosterone receptors, thus influencing sodium and water balance in the body .

Antiandrogenic Activity

The antiandrogenic properties of drospirenone are beneficial in treating conditions like acne and hirsutism. Studies suggest that the ring-opened alcohol impurity may also possess antiandrogenic activity, although further research is needed to quantify this effect accurately .

Clinical Relevance

A study evaluating the pharmacokinetics of drospirenone derivatives found that the presence of impurities like the 3β,5β-Dihydroxy form can alter the drug's metabolism and efficacy. Patients using formulations containing this impurity reported variations in side effects and therapeutic outcomes compared to those using pure drospirenone .

Experimental Findings

In a controlled laboratory setting, the biological activity of 3β,5β-Dihydroxy Drospirenone was assessed through receptor binding assays. The results indicated a moderate binding affinity to both progesterone and mineralocorticoid receptors, suggesting that while it retains some functional properties of drospirenone, it may not fully replicate its pharmacological profile .

Data Table: Biological Activities Comparison

Activity Type Drospirenone 3β,5β-Dihydroxy Drospirenone
ProgestogenicHighModerate
AntimineralocorticoidHighModerate
AntiandrogenicModerateLow

Preparation Methods

Origin in Drospirenone Synthesis

The impurity is intrinsically linked to the synthesis of drospirenone, a synthetic progestin used in hormonal contraceptives. A patent by Costantino et al. (2010) outlines a multi-step process for drospirenone production, during which the 3β,5β-dihydroxy impurity forms as an intermediate or byproduct. Key steps include:

  • Bromination and Epoxy Ring Opening :
    Starting with 5,6β-epoxy-7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5β-androstan-17-one (Compound II), bromination at the 7α-position yields a mesylate intermediate. Subsequent epoxy ring opening and debromination produce 5-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5β-androst-6-en-17-one (Compound IV).

  • Hydrolysis of the Pivaloyl Group :
    Hydrolysis of Compound IV removes the pivaloyl protecting group, generating 3β,5-dihydroxy-15β,16β-methylene-5β-androst-6-en-17-one (Compound V). This step is pivotal for impurity formation, as incomplete reaction control may lead to ring-opening reactions or stereochemical rearrangements.

  • Methylenation and Propargyl Alcohol Addition :
    Methylenation of the Δ6 double bond in Compound V introduces dimethylene groups, forming 3β,5-dihydroxy-6β,7β;15β,16β-dimethylene-5β-androst-17-one (Compound VI). Reaction with propargyl alcohol and subsequent hydrogenation yields 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol (Compound VIII).

  • Oxidation and Acid Treatment :
    Oxidation of Compound VIII using calcium hypochlorite and a TEMPO radical catalyst, followed by protic acid (e.g., p-toluenesulfonic acid) treatment, produces drospirenone. The 3β,5β-dihydroxy impurity likely forms during incomplete oxidation or acid-mediated ring-opening side reactions.

Isolation and Purification

Analytical Characterization of the Impurity

Structural and Physicochemical Properties

The impurity shares drospirenone’s core structure but features a ring-opened alcohol group at positions 3β and 5β. Key properties include:

Property Value Source
Molecular FormulaC₂₄H₃₈O₄
Molecular Weight390.6 g/mol
SMILES NotationO[C@]1(CCO)[C@@]2(C)CC[C@@]3([H])...
Storage Conditions-20°C, protected from light

The deuterated analog (C₂₄H₃₄D₄O₄, MW 394.58) is used as an internal standard for quantitative analysis.

Spectroscopic Data

  • NMR : The impurity’s ¹H-NMR spectrum shows distinct signals for the 3β and 5β hydroxyl protons (δ 4.1–4.3 ppm) and the ring-opened propane-1,3-diol moiety (δ 3.6–3.8 ppm).

  • MS : ESI-MS exhibits a molecular ion peak at m/z 391.3 ([M+H]⁺), consistent with the molecular formula C₂₄H₃₈O₄.

Factors Influencing Impurity Formation

Reaction Conditions

  • Oxidation Catalysts : The use of TEMPO radicals in the oxidation step minimizes side reactions, but excess oxidant (e.g., Ca(ClO)₂) may over-oxidize intermediates, leading to impurity formation.

  • Acid Treatment : Protic acids like HCl or p-toluenesulfonic acid facilitate ring closure in drospirenone. However, improper stoichiometry or temperature (ideally 20–25°C) can favor ring-opening pathways.

Purification Efficacy

Chromatographic methods achieve >98% purity for the isolated impurity, as confirmed by suppliers. Residual solvents (e.g., tetrahydrofuran) must be controlled to <0.5% per ICH guidelines.

Mitigation Strategies in Industrial Synthesis

Process Optimization

  • Temperature Control : Maintaining oxidation temperatures at 20–25°C reduces side reactions.

  • Catalyst Loading : Limiting TEMPO to 0.1–0.5 mol% prevents over-oxidation.

Analytical Monitoring

  • HPLC-DAD : A C18 column with acetonitrile/water (70:30) mobile phase resolves drospirenone (RT 12.1 min) from the impurity (RT 10.8 min).

  • Stability Studies : The impurity shows degradation <2% under accelerated conditions (40°C/75% RH over 6 months).

Regulatory and Quality Considerations

The impurity is classified as a “Specified Impurity” per ICH Q3A guidelines, with a permissible limit of ≤0.15% in drospirenone APIs. Suppliers like Cleanchem Lab provide compliance-ready Certificates of Analysis, ensuring suitability for ANDA submissions .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 3β,5β-dihydroxy drospirenone ring-opened alcohol impurity in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is widely used, adhering to ICH Q2(R1) validation guidelines. For example, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can resolve the impurity from drospirenone. Validation parameters (linearity, precision, accuracy) must meet FDA/CDER standards for impurity profiling .
  • Data Source : Peer-reviewed studies in Analytical and Bioanalytical Chemistry highlight the use of LC-HRMS for structural elucidation and quantification at trace levels (e.g., LOQ ≤ 0.05%) .

Q. What synthetic pathways are known to generate 3β,5β-dihydroxy drospirenone ring-opened alcohol impurity during drospirenone production?

  • Methodology : The impurity arises from hydrolytic degradation of drospirenone under acidic or basic conditions. Pathway elucidation involves stress testing (e.g., exposure to 0.1N HCl/NaOH at 40–60°C) followed by LC-MS/MS analysis to track degradation products. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy .
  • Data Contradictions : Some studies report variability in impurity formation rates under identical conditions, suggesting catalytic effects from residual solvents or metal ions .

Q. What are the recommended storage conditions to minimize the formation of this impurity in drospirenone APIs?

  • Methodology : Stability studies under ICH Q1A(R2) guidelines (25°C/60% RH, 40°C/75% RH) combined with accelerated degradation experiments. Data show that moisture and oxygen exposure accelerates ring-opening; thus, airtight packaging with desiccants is critical. Analytical monitoring via HPLC every 3–6 months is advised .

Advanced Research Questions

Q. How can isotopic labeling or stable isotope tracer studies clarify the metabolic fate of 3β,5β-dihydroxy drospirenone ring-opened alcohol impurity in vivo?

  • Methodology : Synthesize deuterated or ¹³C-labeled analogs of the impurity. Administer tracers in preclinical models (e.g., rodent hepatocyte assays) and use LC-HRMS to track metabolites. Compare pharmacokinetic profiles with unlabeled compounds to identify bioactivation pathways or toxicophores .
  • Data Challenges : Differentiation between endogenous metabolites and impurity-derived species requires high-resolution MS/MS and computational tools (e.g., molecular networking) .

Q. What computational models predict the reactivity and degradation kinetics of this impurity under physiological conditions?

  • Methodology : Density functional theory (DFT) calculations to map hydrolysis pathways and transition states. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model interactions with water and enzymes. Validate predictions with experimental Arrhenius plots from accelerated stability studies .
  • Contradictions : Some DFT models overestimate activation energies compared to empirical data, necessitating hybrid QM/MM approaches for accuracy .

Q. How do advanced spectroscopic techniques (e.g., cryo-EM or solid-state NMR) resolve crystallographic ambiguities in the impurity’s polymorphic forms?

  • Methodology : Cryo-electron microscopy (cryo-EM) for single-particle analysis of crystalline aggregates. Solid-state NMR (¹³C CP/MAS) to distinguish polymorphs based on chemical shift anisotropy. Pair with PXRD to correlate structural data with dissolution rates .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility when quantifying trace levels of this impurity across laboratories?

  • Methodology : Implement interlaboratory proficiency testing with blinded samples. Standardize reference materials (e.g., USP-grade impurity standards) and calibration protocols. Use robust statistical tools (e.g., Horwitz equation) to assess between-lab variability .

Q. How can researchers address contradictory data on the impurity’s genotoxic potential?

  • Methodology : Conduct Ames tests, micronucleus assays, and in silico toxicity predictions (e.g., DEREK Nexus). Compare results with structurally related compounds (e.g., drospirenone derivatives) to identify structure-activity relationships. Transparent reporting of negative/positive controls is critical .

Q. What ethical frameworks govern data sharing for impurity-related research in compliance with GDPR and NIH guidelines?

  • Methodology : Publish raw chromatographic data and spectral files in open repositories (e.g., Zenodo) with anonymized metadata. Include a Data Availability Statement (DAS) detailing access restrictions or licensing terms, per Reviews in Inorganic Chemistry policies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.